molecular formula C10H26Cl3N3 B7856956 C10H26Cl3N3

C10H26Cl3N3

Cat. No.: B7856956
M. Wt: 294.7 g/mol
InChI Key: GFZDWLNOKHCUKL-UHFFFAOYSA-N
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Description

The compound with the molecular formula C10H26Cl3N3 N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride . This compound is a trihydrochloride salt and is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of piperidine with ethylenediamine.

    Methylation: The intermediate product is then methylated using methyl iodide or methyl chloride under controlled conditions.

    Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can also be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the removal of chlorine atoms.

    Substitution: The major products depend on the nucleophile used in the reaction.

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Utilized in the study of enzyme inhibition and receptor binding.
  • Serves as a model compound in biochemical assays.

Medicine:

  • Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry:

  • Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine
  • N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine dihydrochloride

Comparison:

  • Uniqueness: The trihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its dihydrochloride counterpart.
  • Applications: While similar compounds may share some applications, the trihydrochloride form is often preferred in research due to its superior properties.

This detailed article provides a comprehensive overview of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3ClH/c1-12(2)9-6-11-10-4-7-13(3)8-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZDWLNOKHCUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN(C)C.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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